molecular formula C7H4Cl2INO B13658016 2,6-Dichloro-4-iodobenzamide

2,6-Dichloro-4-iodobenzamide

Cat. No.: B13658016
M. Wt: 315.92 g/mol
InChI Key: LXCUEUXKUFCZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-iodobenzamide is an organic compound with the molecular formula C7H4Cl2INO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodobenzamide typically involves the iodination of 2,6-dichlorobenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodobenzoic acids or other oxidized derivatives.

Scientific Research Applications

2,6-Dichloro-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2,6-Dichlorobenzamide: Lacks the iodine atom, resulting in different chemical reactivity and applications.

    4-Iodobenzamide: Contains only the iodine substituent, leading to distinct properties compared to 2,6-Dichloro-4-iodobenzamide.

Uniqueness: this compound is unique due to the combined presence of both chlorine and iodine atoms on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H4Cl2INO

Molecular Weight

315.92 g/mol

IUPAC Name

2,6-dichloro-4-iodobenzamide

InChI

InChI=1S/C7H4Cl2INO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12)

InChI Key

LXCUEUXKUFCZAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.